2,6-Dimethylbenzonitrile

Organometallic chemistry Catalysis Reaction mechanism

2,6-Dimethylbenzonitrile features two ortho-methyl groups that create unique steric hindrance, altering metal-coordination and directing reaction pathways distinct from other benzonitrile isomers. Essential for synthesizing PF-02413873 and air-tolerant Ru(II) transfer hydrogenation catalysts. Avoid substitution with generic benzonitriles to prevent failed transformations.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 6575-13-9
Cat. No. B146758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzonitrile
CAS6575-13-9
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C#N
InChIInChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3
InChIKeyQSACPWSIIRFHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylbenzonitrile (6575-13-9): A Sterically Hindered Benzonitrile Fragment for Scaffold Elaboration and Synthesis


2,6-Dimethylbenzonitrile (CAS 6575-13-9) is a 2,6-disubstituted aromatic nitrile with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol [1]. It is a beige to white crystalline solid at room temperature [2], exhibiting a melting point range of 88–92 °C and a log P of 2.58 [3]. The compound is primarily utilized as a versatile intermediate in organic synthesis [1] and as a fragment scaffold for molecular linking, expansion, and modification in drug discovery . Its defining structural feature—two ortho-methyl groups flanking the nitrile—imparts significant steric hindrance that fundamentally alters its reactivity profile compared to unsubstituted or mono-substituted benzonitriles [4].

2,6-Dimethylbenzonitrile Procurement: Why In‑Class Analogs Cannot Substitute


The ortho-methyl substitution pattern in 2,6-dimethylbenzonitrile imposes a unique steric environment that cannot be replicated by its regioisomers (e.g., 2,4- or 3,5-dimethylbenzonitrile) or by mono‑methyl or unsubstituted benzonitrile. This steric hindrance directly influences metal‑coordination chemistry, electrophilic aromatic substitution regioselectivity, and the stability of reaction intermediates [1]. As demonstrated by Babón et al. (2019), 2,6‑dimethylbenzonitrile exhibits a fundamentally different reaction pathway with osmium hydride complexes compared to benzonitrile and 2‑methylbenzonitrile—the former yields a thermally stable κ¹‑N‑bound tetrahydride, whereas the latter undergo nitrile insertion into an Os–H bond [1]. Consequently, substituting a generic benzonitrile or a different dimethyl isomer for 2,6‑dimethylbenzonitrile in a synthetic route may lead to unexpected reaction outcomes, reduced yields, or complete failure of the intended transformation [2]. The quantitative evidence below substantiates these material differences.

2,6-Dimethylbenzonitrile (6575-13-9): Quantitative Differentiation Guide for Scientific Selection


Thermal Stability of Osmium Coordination vs. Nitrile Insertion with Benzonitrile and 2-Methylbenzonitrile

In the reaction with OsH₆(PⁱPr₃)₂ (Complex 1), 2,6‑dimethylbenzonitrile forms the tetrahydride complex OsH₄{κ¹‑N‑(N≡CC₆H₃Me₂)}(PⁱPr₃)₂ (Complex 2), which is thermally stable toward nitrile insertion into an Os–H bond. In contrast, benzonitrile and 2‑methylbenzonitrile undergo insertion via Os(η²‑N≡CR) intermediates to give azavinylidene derivatives [1].

Organometallic chemistry Catalysis Reaction mechanism

Solid‑State Crystal Structure vs. Related Benzonitrile Derivatives

The crystal structure of 2,6‑dimethylbenzonitrile has been solved by single‑crystal X‑ray diffraction. The compound crystallizes in the monoclinic space group A2/a (non‑standard setting of C2/c) with unit cell parameters a = 14.779(16) Å, b = 7.654(8) Å, c = 16.488(15) Å, β = 124.8(1)°, V = 1531.5 ų, Z = 8, and Dₓ = 1.14 g cm⁻³ [1]. This provides a definitive structural reference that distinguishes it from other dimethylbenzonitrile isomers and the parent benzonitrile.

Crystallography Solid-state chemistry Material science

Lipophilicity (Log P) vs. Unsubstituted Benzonitrile

The presence of two methyl groups increases the lipophilicity of 2,6‑dimethylbenzonitrile relative to unsubstituted benzonitrile. The ACD/Log P for 2,6‑dimethylbenzonitrile is 2.58 , compared to benzonitrile's Log P of approximately 1.56 [1]. This represents a Log P increase of 1.02 units, corresponding to a roughly 10‑fold increase in octanol‑water partition coefficient.

Physicochemical property Lipophilicity Drug discovery

Catalyst Transfer Hydrogenation Performance in Air‑ and Moisture‑Tolerant System

2,6‑Dimethylbenzonitrile serves as a precursor to air‑ and moisture‑tolerant ruthenium(II) transfer hydrogenation catalysts. The iminotrihydroquinoline‑ruthenium(II) complex (F) derived from 2,6‑dimethylbenzonitrile delivers excellent conversions even in bench‑quality 2‑propanol in reaction vessels open to the air, with catalyst loadings as low as 0.1 mol% [1]. In contrast, the amine‑containing counterpart (E) shows diminished catalytic efficiency in the presence of air and operates efficiently only under inert conditions [1].

Catalysis Transfer hydrogenation Green chemistry

2,6-Dimethylbenzonitrile: Evidence‑Based Research and Industrial Application Scenarios


Synthesis of Nonsteroidal Progesterone Receptor (PR) Antagonists

2,6‑Dimethylbenzonitrile serves as a critical building block in the synthesis of PF‑02413873, a selective nonsteroidal PR antagonist. In this application, the 2,6‑dimethylbenzonitrile core provides the requisite steric and electronic environment for optimal receptor binding and pharmacokinetic properties [1]. The compound is incorporated as the central aromatic scaffold, demonstrating the value of the sterically hindered benzonitrile motif in modern drug discovery .

Fragment‑Based Drug Discovery (FBDD) Scaffold

As a fragment molecule, 2,6‑dimethylbenzonitrile (CAS 6575‑13‑9) provides a structural basis for molecular linking, expansion, and modification [1]. Its defined molecular weight (131.17 g/mol) and calculated Log P (2.58) make it suitable for exploring hydrophobic binding pockets, while the nitrile group offers a synthetic handle for further elaboration. The fragment is commonly employed in the design and screening of novel drug candidates [1].

Precursor to Air‑ and Moisture‑Tolerant Transfer Hydrogenation Catalysts

2,6‑Dimethylbenzonitrile is used to synthesize iminotrihydroquinoline‑ruthenium(II) complexes that exhibit high catalytic activity in transfer hydrogenation of ketones with loadings as low as 0.1 mol% [1]. These catalysts are air‑ and moisture‑tolerant, delivering excellent conversions in open reaction vessels with bench‑quality solvents—a significant advantage for industrial‑scale applications where rigorous inert atmosphere control is impractical [1].

Synthesis of 2,6‑Dimethylbenzoic Acid and Amide Derivatives

2,6‑Dimethylbenzonitrile undergoes hydrolysis to 2,6‑dimethylbenzoic acid via a two‑step process: basic hydrolysis to the amide (100% yield) followed by acidic hydrolysis of the amide (85% yield under optimized conditions: amide:65% H₂SO₄ = 1 g:10 mL, 110 °C, 12 h) [1]. The nitrile can also be converted to 2,6‑dimethyl‑benzoic acid amide and (Z)‑2,6‑dimethylbenzamidoxime using NH₂OH·HCl and potassium tert‑butoxide in methanol/toluene .

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